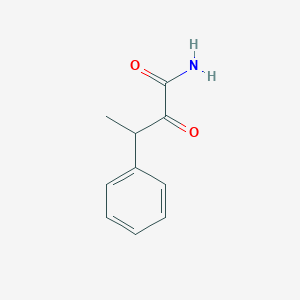

2-Oxo-3-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

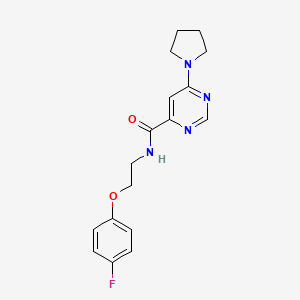

2-Oxo-3-phenylbutanamide, also known as 3-Oxo-2-phenylbutanamide , is a chemical compound with the molecular formula C10H11NO2 . It has an average mass of 177.200 Da and a monoisotopic mass of 177.078979 Da . It is also known by its IUPAC name, 2-oxo-3-phenylbutanamide .

Molecular Structure Analysis

The molecular structure of 2-Oxo-3-phenylbutanamide consists of a butanamide backbone with a phenyl group and a ketone functional group . The exact 3D structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis

2-Oxo-3-phenylbutanamide has a melting point of 114-116 degrees Celsius . More detailed physical and chemical properties can be found in databases like ChemSpider and MilliporeSigma .Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Reactions

- Palladium-Catalyzed C−Cl Bond Formation : 2,2-dichloro-3-oxo-N-phenylbutanamides are synthesized via palladium-catalyzed C(sp3)–H dichlorination of 3-oxo-N-phenylbutanamides. This offers a direct route to α,α-dichlorinated products from β-dicarbonyl compounds (Liu et al., 2013).

Pharmaceutical and Medical Research

- Anticonvulsant and Neuroprotective Evaluation : N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, a derivative, showed significant anticonvulsant and neuroprotective effects, indicating its potential as a lead in anticonvulsant drug discovery (Hassan et al., 2012).

Catalysis and Industrial Chemistry

- Ligands for Pd-catalyzed Reactions : Some 1,3-dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, are used as efficient, cost-effective, and phosphine-free ligands in Pd-catalyzed Heck and Suzuki reactions (Cui et al., 2007).

Green Chemistry and Environmental Applications

- Greener Synthesis Methods : The synthesis of 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives from 3-oxo-N-phenylbutanamide is achieved using environmentally friendly solvents, showcasing an advancement in green chemistry (Mousavi, 2016).

Biochemistry and Enzymatic Studies

- Chemo-Enzymatic Method in Biochemistry : 2-Oxo-4-phenylbutanate (OPBA) is utilized in the chemo-enzymatic production of L-homeoephenylalanine, demonstrating its application in biochemical synthesis and enzymatic studies (He, 2008).

Organic Chemistry and Drug Development

- Synthesis of Spiro[tetrahydropyran-3,3'-oxindole] Derivatives : Using a Prins cascade strategy, 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide is coupled with aldehydes to produce spiro-oxindole derivatives, an approach significant in drug discovery (Reddy et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-oxo-3-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(9(12)10(11)13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXYUXOHWBOFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-3-phenylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2696596.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2696598.png)

![N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2696599.png)

![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2696601.png)

methanone](/img/structure/B2696607.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2696613.png)